(S)-(+)-4-Penten-2-ol serves as a crucial intermediate in the synthesis of (−)-cladospolide C, a natural product with antifungal properties. Researchers have utilized this alcohol to construct the core carbon skeleton of the molecule. []
The compound is also employed in the preparation of a key intermediate for synthesizing (−)-iso-cladospolide B1, another natural product with potential biological activities. In this case, (S)-(+)-4-Penten-2-ol is used to create a specific carboxamide derivative.
(S)-(+)-4-Penten-2-ol acts as a starting material for the synthesis of S-enantiomers of hydroxyeicosa tetraenoic acid (HETE), specifically 19-HETE. HETE molecules are signaling lipids involved in various biological processes, and the S-enantiomer is crucial for understanding their specific functions.
This alcohol can be converted into an acryloyl ester derivative through reaction with acryloyl chloride. This ester intermediate plays a vital role in the subsequent synthesis of parasorbic acid, a potential antifungal agent.
(S)-(+)-4-Penten-2-ol is a chiral compound with the molecular formula CHO and a molecular weight of approximately 86.13 g/mol. It is a clear, colorless liquid with a characteristic odor, often associated with fruity or floral notes . The compound has various synonyms, including 1-Penten-4-ol and pent-4-en-2-ol. Its structure features a double bond between the first and second carbon atoms, along with a hydroxyl group attached to the second carbon, making it an alcohol derivative of pentene .
Research indicates that (S)-(+)-4-Penten-2-ol exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain strains of bacteria and fungi. Additionally, its unique structural features may contribute to its role in plant defense mechanisms and interactions within ecological systems . Its pleasant aroma also suggests potential applications in aromatherapy and perfumery.
Several methods exist for synthesizing (S)-(+)-4-Penten-2-ol:
(S)-(+)-4-Penten-2-ol has diverse applications across various fields:
Interaction studies have focused on how (S)-(+)-4-Penten-2-ol interacts with biological systems:
Several compounds share structural similarities with (S)-(+)-4-Penten-2-ol. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Pentanol | Straight-chain alcohol | Simple structure; lacks double bond |
3-Penten-2-ol | Alkene | Different double bond position |
4-Hydroxypentene | Alcohol | Hydroxyl group on terminal carbon |
(R)-(-)-4-Penten-2-ol | Enantiomer | Opposite chirality |
(S)-(+)-4-Penten-2-ol's unique configuration provides distinct biological activities and sensory properties that differentiate it from these similar compounds. Its chiral nature allows for specific interactions that are not present in its non-chiral counterparts .
Flammable